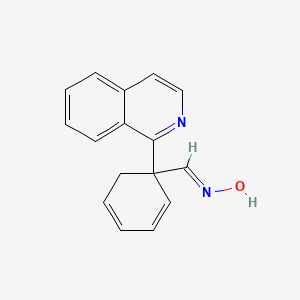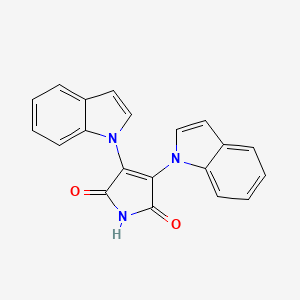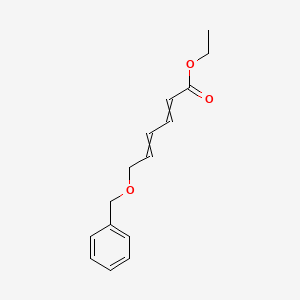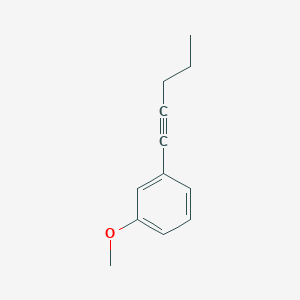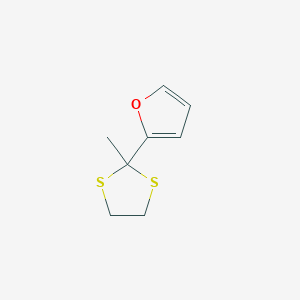
1,3-Dithiolane, 2-(2-furanyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is an organic compound that features a dithiolane ring fused with a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-furylmethyl ketone with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically occurs under mild conditions, with the formation of the dithiolane ring through a cyclization process.
Industrial Production Methods
Industrial production of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized furan derivatives.
Applications De Recherche Scientifique
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiolane ring can undergo redox reactions, influencing cellular redox balance and modulating enzyme activities. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trithiolane, 4-methyl-: Another dithiolane derivative with similar structural features but different functional groups.
2-(2-Furanyl)-4,5-dimethyl-1,3-dithiolane: A closely related compound with additional methyl groups on the dithiolane ring.
Uniqueness
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is unique due to the presence of both a dithiolane and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
481053-12-7 |
|---|---|
Formule moléculaire |
C8H10OS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dithiolan-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4H,5-6H2,1H3 |
Clé InChI |
WDUVCOXOSUBIQP-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCS1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


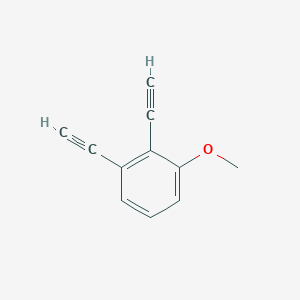
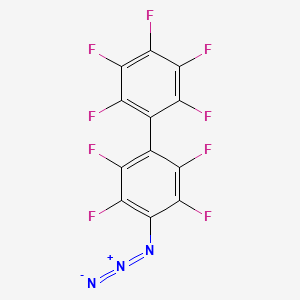
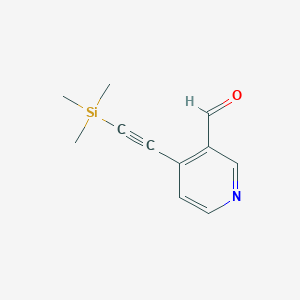
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
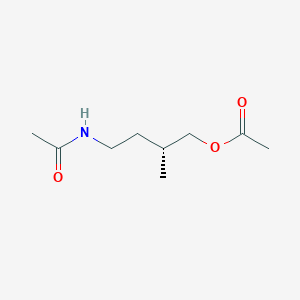
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
